2-(3-Methylbut-3-en-1-yl)phenol
CAS No.: 18272-65-6
Cat. No.: VC7954126
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18272-65-6 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 2-(3-methylbut-3-enyl)phenol |
| Standard InChI | InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3 |
| Standard InChI Key | IXDZLXGCRIRMSU-UHFFFAOYSA-N |
| SMILES | CC(=C)CCC1=CC=CC=C1O |
| Canonical SMILES | CC(=C)CCC1=CC=CC=C1O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(3-methylbut-3-en-1-yl)phenol, reflecting the substitution pattern of the prenyl group on the phenolic ring. The molecular formula corresponds to a molar mass of 162.23 g/mol .
Stereochemical and Electronic Properties
The compound’s structure includes a phenol group () at the ortho position relative to the 3-methylbut-3-en-1-yl chain. This substituent introduces steric hindrance and electronic effects that influence reactivity. The conjugated double bond in the prenyl group enhances resonance stabilization, while the methyl branch modulates hydrophobicity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 162.23 g/mol | |
| InChI Key | RZLLFFIRLUPNRX-UHFFFAOYSA-N | |
| SMILES Notation | CC(C1=CC=CC=C1O)C(=C)C |
Synthesis and Industrial Production
Prenylation of Phenol Derivatives
| Method | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Prenylation | Mg dicarboxylates | 70°C | ~65 |
| Friedel-Crafts Alkylation | AlCl₃ | 25°C | ~50 |
Chemical Reactivity and Reaction Pathways
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, forming quinones under strong oxidizing conditions. For example, chromium trioxide () in acidic media converts the compound to 2-(3-methylbut-3-en-1-yl)-1,4-benzoquinone.
Electrophilic Substitution
The electron-rich aromatic ring undergoes halogenation and nitration. Bromination with in acetic acid yields 2-(3-methylbut-3-en-1-yl)-4-bromophenol, while nitration with produces nitro derivatives.
Biological and Pharmacological Applications
Antioxidant Activity
The phenol group acts as a hydrogen donor, neutralizing free radicals such as hydroxyl () and superoxide () radicals. In vitro studies demonstrate significant radical scavenging activity at IC₅₀ values of 12–15 μM.
Antimicrobial Properties
Preliminary assays reveal inhibitory effects against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), attributed to membrane disruption and enzyme inhibition.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but high lipophilicity (), favoring partitioning into lipid membranes .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 85–87°C and decomposition above 200°C under nitrogen .
Table 3: Physicochemical Data
Comparison with Structural Analogues
2-(3-Methylbut-3-en-2-yl)phenol
This isomer differs in the position of the methyl group on the prenyl chain, reducing steric hindrance and altering reactivity. For instance, its oxidation proceeds 20% faster due to improved accessibility of the phenolic group .
4-Allyl-2-(3-methylbut-2-en-1-yl)phenol
The para-substituted analogue shows enhanced antimicrobial activity (MIC: 16 μg/mL against S. aureus) but lower thermal stability (mp: 72–74°C).
Industrial and Research Applications
Polymer Chemistry
The compound serves as a monomer in thermosetting resins, improving crosslink density and thermal resistance in epoxy formulations.
Drug Development
Ongoing research explores its potential as a lead compound for anticancer agents, targeting tyrosine kinase pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume